KU-0058948 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

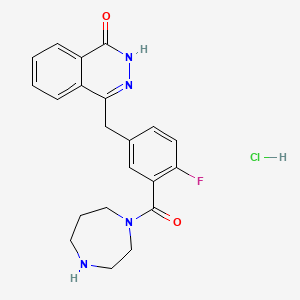

4-[[3-(1,4-diazepane-1-carbonyl)-4-fluorophenyl]methyl]-2H-phthalazin-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O2.ClH/c22-18-7-6-14(12-17(18)21(28)26-10-3-8-23-9-11-26)13-19-15-4-1-2-5-16(15)20(27)25-24-19;/h1-2,4-7,12,23H,3,8-11,13H2,(H,25,27);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXROJFUSWNEBPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClFN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of KU-0058948 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

KU-0058948 hydrochloride is a potent and highly specific small molecule inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the cellular DNA damage response (DDR). With an IC50 of 3.4 nM for PARP1, its primary mechanism of action revolves around the catalytic inhibition of this enzyme, leading to the disruption of single-strand break (SSB) repair via the Base Excision Repair (BER) pathway. This inhibition results in the accumulation of unrepaired SSBs, which, upon encountering replication forks, lead to the formation of cytotoxic double-strand breaks (DSBs). In cancer cells with pre-existing defects in homologous recombination (HR), a major DSB repair pathway, such as those with BRCA1 or BRCA2 mutations, the accumulation of these DSBs is highly lethal. This concept, known as synthetic lethality, forms the basis of the therapeutic efficacy of KU-0058948. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, including its effects on cellular signaling pathways, quantitative data from preclinical studies, and detailed experimental protocols for its characterization.

Core Mechanism of Action: PARP1 Inhibition

This compound exerts its biological effects through the competitive inhibition of PARP1. PARP1 is a nuclear enzyme that plays a critical role in the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway. Upon detection of a DNA SSB, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) from its substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). These PAR chains act as a scaffold to recruit other DNA repair proteins, such as X-ray repair cross-complementing protein 1 (XRCC1) and DNA ligase III, to the site of damage, facilitating the repair process.

KU-0058948 binds to the catalytic domain of PARP1, preventing the synthesis of PAR. This catalytic inhibition has two major consequences:

-

Inhibition of SSB Repair: The absence of PAR chains prevents the recruitment of the necessary repair machinery, leading to an accumulation of unrepaired SSBs.

-

PARP Trapping: The inhibitor stabilizes the interaction of PARP1 with the DNA at the site of the break. This "trapped" PARP1-DNA complex is a physical impediment to DNA replication and transcription, contributing significantly to the compound's cytotoxicity.

Signaling Pathways

Base Excision Repair (BER) Pathway Inhibition

The BER pathway is the primary mechanism for repairing SSBs and damaged bases. The inhibition of PARP1 by KU-0058948 disrupts the initial steps of this pathway.

Synthetic Lethality in BRCA-Deficient Cells

The therapeutic potential of KU-0058948 is most pronounced in cancer cells with defects in the homologous recombination (HR) pathway, often due to mutations in BRCA1 or BRCA2 genes. This phenomenon is known as synthetic lethality. In healthy cells, DSBs that arise from collapsed replication forks due to unrepaired SSBs can be efficiently repaired by the HR pathway. However, in HR-deficient cells, the accumulation of these DSBs is catastrophic, leading to genomic instability and ultimately, apoptosis.

Quantitative Data

The following tables summarize the quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency and Cytotoxicity of KU-0058948

| Cell Line | Cancer Type | BRCA Status | Assay Type | Endpoint | IC50 / SF50 | Reference |

| - | - | - | PARP1 Enzyme Assay | IC50 | 3.4 nM | [1][2] |

| CAPAN-1 | Pancreatic | BRCA2 mutant | Cell Survival | SF50 | 2.6 nM | [3] |

| Myeloid Leukemia Cells | Leukemia | - | Apoptosis Assay | Apoptosis Induction | - | [4] |

| HeLa cells (ATM silenced) | Cervical | Proficient | Cell Viability | - | Sensitized | [5] |

| HeLa cells (ATR silenced) | Cervical | Proficient | Cell Viability | - | Sensitized | [5] |

| HeLa cells (CHK1 silenced) | Cervical | Proficient | Cell Viability | - | Sensitized | [5] |

| HeLa cells (CHK2 silenced) | Cervical | Proficient | Cell Viability | - | Sensitized | [5] |

Table 2: In Vivo Efficacy of KU-0058948 in a BRCA2-Mutant Xenograft Model (Conceptual)

| Animal Model | Tumor Type | Treatment | Dose | Administration Route | Tumor Growth Inhibition (%) | Reference |

| Nude Mice | BRCA2-mutant Ovarian Cancer Xenograft | KU-0058948 | (Not Specified) | (Not Specified) | Significant | (Conceptual based on similar PARP inhibitors)[6] |

Note: Specific in vivo efficacy data for KU-0058948 is limited in publicly available literature. The data presented is conceptual based on the known efficacy of other potent PARP1 inhibitors in similar models.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the mechanism of action of this compound.

PARP1 Enzyme Inhibition Assay (Chemiluminescent)

This assay quantifies the enzymatic activity of PARP1 and the inhibitory effect of KU-0058948.

Protocol:

-

Plate Coating: Coat a 96-well white, opaque plate with 50 µL/well of 10 µg/mL histone H4 in PBS. Incubate overnight at 4°C.

-

Washing and Blocking: Wash the plate three times with wash buffer (PBS + 0.05% Tween-20). Block with 200 µL/well of blocking buffer (PBS + 1% BSA) for 1 hour at room temperature.

-

Reagent Preparation: Prepare serial dilutions of this compound in assay buffer (50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 0.1% BSA).

-

Reaction Setup: Wash the plate three times. Add 25 µL of diluted KU-0058948 or vehicle (DMSO) to the wells. Add 25 µL of a reaction mixture containing recombinant human PARP1 enzyme (e.g., 50 ng/well) and activated DNA (e.g., 1 µ g/well ) in assay buffer.

-

Reaction Initiation: Add 50 µL of NAD+ solution (e.g., 1 mM final concentration) to each well to start the reaction.

-

Incubation: Incubate the plate for 1 hour at room temperature.

-

Detection: Wash the plate three times. Add 100 µL of a primary antibody against PAR (poly-ADP-ribose) diluted in blocking buffer and incubate for 1 hour. Wash three times. Add 100 µL of an HRP-conjugated secondary antibody and incubate for 1 hour. Wash three times. Add 100 µL of a chemiluminescent HRP substrate.

-

Data Acquisition: Immediately read the luminescence using a microplate reader.

-

Data Analysis: Plot the luminescence signal against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT/XTT)

This assay measures the cytotoxic effect of KU-0058948 on cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 72-96 hours. Include a vehicle control (DMSO).

-

MTT/XTT Addition: Add 20 µL of MTT (5 mg/mL in PBS) or 50 µL of XTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan (B1609692) crystals.

-

Data Acquisition: Measure the absorbance at 570 nm (for MTT) or 450 nm (for XTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the log of the inhibitor concentration to determine the IC50 or SF50 value.[5][7][8][9]

Western Blot for PARP Cleavage

This method detects the cleavage of PARP1, a hallmark of apoptosis.

Protocol:

-

Cell Treatment and Lysis: Treat cells with KU-0058948 for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10][11]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved PARP1 (89 kDa fragment) overnight at 4°C. Also, probe for full-length PARP1 (116 kDa) and a loading control (e.g., β-actin or GAPDH).[12]

-

Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with KU-0058948 for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark.[14][15][16][17]

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (Live cells)

-

Annexin V+ / PI- (Early apoptotic cells)

-

Annexin V+ / PI+ (Late apoptotic/necrotic cells)

-

Annexin V- / PI+ (Necrotic cells)

-

Conclusion

This compound is a potent and specific PARP1 inhibitor that primarily functions by disrupting the Base Excision Repair pathway. This leads to the accumulation of single-strand DNA breaks, which are converted to cytotoxic double-strand breaks during replication. The exquisite sensitivity of BRCA-deficient cancer cells to KU-0058948 highlights the power of synthetic lethality as a therapeutic strategy. The experimental protocols detailed in this guide provide a robust framework for the preclinical characterization of KU-0058948 and other PARP inhibitors, enabling a deeper understanding of their mechanism of action and facilitating their development as targeted cancer therapies. Further investigation into its selectivity profile and in vivo efficacy will be crucial for its clinical translation.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. benchchem.com [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Inhibitors of poly ADP-ribose polymerase (PARP) induce apoptosis of myeloid leukemic cells: potential for therapy of myeloid leukemia and myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tumor growth inhibition by olaparib in BRCA2 germline-mutated patient-derived ovarian cancer tissue xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. reactionbiology.com [reactionbiology.com]

- 9. abcam.com [abcam.com]

- 10. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 11. benchchem.com [benchchem.com]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. benchchem.com [benchchem.com]

- 14. scispace.com [scispace.com]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

KU-0058948 Hydrochloride: A Potent PARP Inhibitor for Preclinical Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

KU-0058948 hydrochloride is a potent and specific inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2. This small molecule has emerged as a valuable tool in preclinical cancer research, primarily for its role in exploiting the concept of synthetic lethality in tumors with deficiencies in DNA damage repair pathways, such as those harboring BRCA1/2 mutations. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental applications of this compound, including detailed experimental protocols and quantitative data to support its use in a research setting.

Core Function and Mechanism of Action

This compound exerts its primary function as a catalytic inhibitor of PARP1 and PARP2. PARP enzymes are central to the DNA damage response (DDR), particularly in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.

Inhibition of PARP Activity

Upon DNA damage, PARP1 binds to SSBs and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins to the site of damage. This compound competes with the substrate NAD+ for the catalytic domain of PARP1 and PARP2, thereby preventing PAR chain formation and stalling the repair of SSBs.

Induction of Synthetic Lethality

The therapeutic potential of this compound is most pronounced in cancer cells with pre-existing defects in homologous recombination (HR), a major pathway for repairing DNA double-strand breaks (DSBs). Tumors with mutations in genes like BRCA1 or BRCA2 are deficient in HR.

When PARP is inhibited by KU-0058948, unrepaired SSBs accumulate. During DNA replication, these SSBs are converted into DSBs. In normal cells, these DSBs can be efficiently repaired by the intact HR pathway. However, in HR-deficient cancer cells, the accumulation of DSBs leads to genomic instability, cell cycle arrest, and ultimately, apoptotic cell death. This selective killing of cancer cells with specific DNA repair defects is known as synthetic lethality .

Quantitative Data

The following table summarizes the in vitro inhibitory activity of KU-0058948.

| Target | IC50 (nM) | Assay Type | Reference |

| PARP1 | 3.4 | Enzyme Assay | |

| PARP2 | 1.5 | Enzyme Assay | |

| PARP3 | 40 | Enzyme Assay | |

| PARP4 | 1,200 | Enzyme Assay | |

| Tankyrase | >10,000 | Enzyme Assay |

Cellular Effects

In vitro studies have demonstrated that this compound induces cell cycle arrest and apoptosis in various cancer cell lines, with particular efficacy in myeloid leukemia.

Cell Cycle Arrest

Treatment with KU-0058948 can lead to an accumulation of cells in the G2/M phase of the cell cycle. This is a consequence of the persistent DNA damage that activates cell cycle checkpoints, preventing cells from proceeding into mitosis with damaged chromosomes.

Apoptosis

The accumulation of extensive DNA damage ultimately triggers the intrinsic apoptotic pathway. In myeloid leukemic cells, KU-0058948 has been shown to induce apoptosis, making it a potential therapeutic agent for this malignancy.

Experimental Protocols

PARP Inhibition Assay (Cell-Based ELISA)

This protocol measures the level of poly(ADP-ribose) (PAR) in cell lysates as an indicator of PARP activity.

-

Cell Seeding: Seed cancer cells in a 96-well plate to achieve 80-90% confluency on the day of the experiment.

-

Inhibitor Treatment: Treat cells with varying concentrations of this compound for 1-2 hours.

-

DNA Damage Induction: Induce DNA damage by treating cells with an agent like H₂O₂ (e.g., 20 µM) for 10-15 minutes to stimulate PARP activity.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

ELISA: Perform a PAR ELISA according to the manufacturer's instructions to quantify PAR levels.

-

Data Analysis: Normalize PAR levels to protein concentration and calculate the IC50 value of KU-0058948.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of KU-0058948 on cell proliferation and survival.

-

Cell Seeding: Seed cells at a low density in a 96-well plate to allow for several days of growth.

-

Treatment: Treat cells with a range of KU-0058948 concentrations.

-

Incubation: Incubate the cells for a period corresponding to several cell doublings (e.g., 72 hours).

-

MTT Addition: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of viable cells relative to an untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.

-

Cell Treatment: Treat cells with KU-0058948 at the desired concentrations for a specified time (e.g., 24-48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Data Analysis: Quantify the percentage of cells in each quadrant.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Treat cells with KU-0058948 for a desired period (e.g., 24 hours).

-

Cell Fixation: Harvest cells and fix them in cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

In Vivo Studies

While detailed protocols are beyond the scope of this guide, in vivo studies in mouse xenograft models have been instrumental in demonstrating the anti-tumor efficacy of PARP inhibitors. These studies typically involve the subcutaneous implantation of human tumor cells into immunocompromised mice. Once tumors are established, mice are treated with the PARP inhibitor, and tumor growth is monitored over time. Such studies have shown that PARP inhibitors can regress tumors, particularly those with BRCA mutations, and can enhance the efficacy of other chemotherapeutic agents like carboplatin.

Conclusion

This compound is a potent and selective PARP1/2 inhibitor that serves as a critical research tool for investigating the DNA damage response and the concept of synthetic lethality. Its ability to induce cell cycle arrest and apoptosis in cancer cells, especially those with defects in homologous recombination, underscores its potential as a template for the development of targeted cancer therapies. The experimental protocols outlined in this guide provide a framework for researchers to effectively utilize KU-0058948 in their preclinical studies.

KU-0058948 Hydrochloride: A Technical Guide to Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

KU-0058948 hydrochloride is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, with high affinity for PARP1. This document provides a comprehensive overview of its target specificity and selectivity, presenting key quantitative data, detailed experimental methodologies for relevant assays, and visual representations of its mechanism of action within cellular signaling pathways. This guide is intended to serve as a technical resource for researchers and professionals in the fields of oncology, cell biology, and drug development.

Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair and the maintenance of genomic stability. Inhibition of PARP activity has emerged as a promising therapeutic strategy, particularly in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. This concept, known as synthetic lethality, forms the basis for the clinical application of PARP inhibitors. This compound has been identified as a potent inhibitor of PARP1, a key enzyme in the base excision repair (BER) pathway. Understanding its precise target engagement and selectivity profile is critical for its application as a research tool and for the development of novel cancer therapies.

Target Specificity and Potency

This compound is a highly potent inhibitor of PARP1, with a reported half-maximal inhibitory concentration (IC50) of 3.4 nM[1]. Its primary mechanism of action involves the competitive inhibition of the binding of NAD+ to the catalytic domain of PARP enzymes, thereby preventing the synthesis of poly(ADP-ribose) (PAR) chains and impeding the recruitment of DNA repair factors to sites of DNA damage.

Quantitative Inhibition Data

The inhibitory activity of this compound against its primary target is summarized in the table below.

| Target | IC50 (nM) |

| PARP1 | 3.4[1] |

Note: Further quantitative data on the selectivity of KU-0058948 against a broader panel of PARP isoforms is not extensively available in the public domain.

Selectivity Profile

While KU-0058948 is primarily characterized as a PARP1 inhibitor, it is understood to also inhibit PARP2. However, comprehensive, publicly available data detailing its inhibitory activity across the full spectrum of PARP isoforms and a wider panel of kinases is limited. One report has noted its use in studies alongside a specific PARP3 inhibitor, suggesting a degree of selectivity[2]. The lack of extensive public data on its broader kinase selectivity profile is a key consideration for its experimental use.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the inhibition of PARP1, which plays a critical role in the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.

In cells with defects in homologous recombination (HR), a major pathway for repairing double-strand breaks (DSBs), the inhibition of PARP1 by KU-0058948 leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic DSBs. The inability of HR-deficient cells to repair these DSBs results in genomic instability and ultimately leads to cell death (apoptosis). This synthetic lethal interaction is the foundation of its therapeutic potential in cancers with BRCA1/2 mutations.

Experimental Protocols

Detailed experimental protocols for the characterization of PARP inhibitors are crucial for the reproducibility and interpretation of research findings. Below are representative methodologies for key assays.

PARP1 Enzyme Inhibition Assay (IC50 Determination)

This protocol outlines a common method for determining the in vitro potency of a PARP inhibitor.

References

- 1. Inhibitors of poly ADP-ribose polymerase (PARP) induce apoptosis of myeloid leukemic cells: potential for therapy of myeloid leukemia and myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PARP3, a new therapeutic target to alter Rictor/mTORC2 signaling and tumor progression in BRCA1-associated cancers - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Potency and Mechanism of KU-0058948 Hydrochloride on PARP1 and PARP2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitory effects of KU-0058948 hydrochloride on Poly(ADP-ribose) polymerase 1 (PARP1) and Poly(ADP-ribose) polymerase 2 (PARP2). This document outlines the compound's IC50 values, details the experimental methodologies for determining these values, and illustrates the relevant signaling pathways.

Data Presentation: Inhibitory Potency of KU-0058948

KU-0058948 is a potent inhibitor of both PARP1 and PARP2 enzymes. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Enzyme | IC50 Value (nM) |

| PARP1 | 3.4[1][2][3][4][5] |

| PARP2 | 1.5[1] |

Experimental Protocols: Determination of IC50 Values

The IC50 values for KU-0058948 were determined using a biochemical enzyme inhibition assay. While the specific protocol from the original report by Farmer et al. (2005) is detailed, a representative methodology based on common PARP assay principles is described below.[6][7][8][9]

General Principle of PARP Enzyme Inhibition Assay

PARP enzymes utilize nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a substrate to catalyze the formation of poly(ADP-ribose) (PAR) chains on acceptor proteins, including themselves (auto-PARylation), in response to DNA damage. The activity of PARP, and its inhibition, can be quantified by measuring the consumption of NAD+ or the formation of PAR. Common methods include fluorometric, colorimetric, and chemiluminescent assays.[1][10][11]

Representative Fluorometric Assay Protocol

This protocol outlines a typical fluorometric assay to determine the IC50 of a PARP inhibitor.

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT).

-

Dilute recombinant human PARP1 or PARP2 enzyme to a working concentration in the reaction buffer.

-

Prepare a solution of activated DNA (e.g., sonicated calf thymus DNA) to stimulate PARP activity.

-

Prepare a solution of NAD+ and a fluorescent NAD+ analog.

-

Prepare serial dilutions of this compound in the reaction buffer.

-

-

Assay Procedure:

-

In a 96-well or 384-well plate, add the reaction buffer, activated DNA, and the PARP enzyme.

-

Add the various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Initiate the enzymatic reaction by adding the NAD+ solution.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a specific period (e.g., 60 minutes).

-

Stop the reaction by adding a PARP inhibitor (e.g., 3-aminobenzamide) in excess or by other means.

-

Measure the fluorescence signal using a plate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

The fluorescence signal is inversely proportional to PARP activity (as NAD+ is consumed).

-

Plot the percentage of PARP inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

-

Signaling Pathways and Mechanism of Action

KU-0058948 exerts its therapeutic effect by exploiting a concept known as "synthetic lethality". This occurs in cells with pre-existing defects in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair, such as those with BRCA1 or BRCA2 mutations.[6][12][13]

PARP1 and PARP2 are key enzymes in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).[13] When PARP is inhibited by KU-0058948, SSBs are not efficiently repaired. During DNA replication, these unrepaired SSBs are converted into toxic DSBs.[3] In healthy cells, these DSBs can be repaired by the HR pathway. However, in cancer cells with deficient HR (e.g., BRCA-mutant cells), the accumulation of DSBs leads to genomic instability, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[6][13]

Furthermore, studies have shown that PARP inhibitors like KU-0058948 can induce apoptosis in myeloid leukemic cells, which often have defects in the HR pathway.[14][15][16]

Mandatory Visualizations

Diagram 1: Experimental Workflow for PARP Inhibition Assay

Caption: Workflow for a typical PARP enzyme inhibition assay.

Diagram 2: Signaling Pathway of PARP Inhibition in BRCA-Deficient Cells

Caption: Synthetic lethality induced by PARP inhibition in BRCA-deficient cancer cells.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. portlandpress.com [portlandpress.com]

- 4. Frontiers | Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Targeting the DNA repair defect in BRCA mutant cells as a therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting the DNA repair defect in BRCA mutant cells as a therapeutic strategy [ideas.repec.org]

- 8. [PDF] Targeting the DNA repair defect in BRCA mutant cells as a therapeutic strategy | Semantic Scholar [semanticscholar.org]

- 9. icr.ac.uk [icr.ac.uk]

- 10. benchchem.com [benchchem.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. Mechanisms of PARP-Inhibitor-Resistance in BRCA-Mutated Breast Cancer and New Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PARP Inhibition in BRCA-Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibitors of poly ADP-ribose polymerase (PARP) induce apoptosis of myeloid leukemic cells: potential for therapy of myeloid leukemia and myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibitors of poly ADP-ribose polymerase (PARP) induce apoptosis of myeloid leukemic cells: potential for therapy of myeloid leukemia and myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

KU-0058948 Hydrochloride: A Technical Guide to its Role in DNA Damage Response Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

KU-0058948 hydrochloride is a potent and specific inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the base excision repair (BER) pathway responsible for repairing DNA single-strand breaks (SSBs).[1][2] By inhibiting PARP1, KU-0058948 disrupts the repair of SSBs, which can lead to the formation of more cytotoxic double-strand breaks (DSBs) during DNA replication. This mechanism forms the basis of its therapeutic potential, particularly in cancers with deficiencies in homologous recombination (HR), a major pathway for DSB repair. This technical guide provides an in-depth overview of KU-0058948's mechanism of action, its interplay with DNA damage response (DDR) pathways, detailed experimental protocols, and a summary of key quantitative data.

Mechanism of Action: Synthetic Lethality

The primary mechanism of action of KU-0058948 is the induction of synthetic lethality in cancer cells with pre-existing defects in the HR pathway.[3] Cells with mutations in genes crucial for HR, such as BRCA1 and BRCA2, are particularly sensitive to PARP inhibition. In healthy cells, the inhibition of PARP-mediated SSB repair is compensated by the efficient HR pathway, which repairs the resulting DSBs. However, in HR-deficient cancer cells, the accumulation of unrepaired DSBs leads to genomic instability, cell cycle arrest, and ultimately, apoptosis.[3]

Core Signaling Pathways

Inhibition of PARP1 by KU-0058948 triggers a complex cellular response involving key kinases of the DNA damage response network, primarily Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR).

Caption: Mechanism of action of this compound.

Upon KU-0058948-induced PARP1 inhibition, unrepaired SSBs are converted to DSBs at replication forks. These DSBs activate the ATM-CHK2 signaling axis, while the stalled replication forks activate the ATR-CHK1 pathway. In HR-proficient cells, these pathways coordinate to arrest the cell cycle and facilitate DNA repair. However, in HR-deficient cells, the inability to repair these DSBs, despite the activation of DDR signaling, leads to genomic chaos and apoptosis.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various studies.

Table 1: Inhibitory Activity of KU-0058948

| Target | IC50 (nM) | Selectivity vs PARP1 | Reference |

| PARP1 | 3.4 | - | [1][2] |

| PARP2 | 1.5 | ~2.3-fold less selective | [4] |

| PARP3 | 40 | ~11.8-fold | [4] |

| Tankyrase 1 | >10,000 | >2941-fold | [4] |

Table 2: Cytotoxicity of KU-0058948 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Comments | Reference |

| P39 | Acute Myeloid Leukemia | Not specified, induces apoptosis at 1 µM | [4] | |

| MUTZ-3 | Acute Myeloid Leukemia | Not specified, induces apoptosis at 1 µM | [4] | |

| ME-1 | Acute Myeloid Leukemia | Ineffective | [4] | |

| U937 | Histiocytic Lymphoma | Ineffective | [4] | |

| HL-60 | Promyelocytic Leukemia | Ineffective | [4] | |

| K562 | Chronic Myelogenous Leukemia | Ineffective | [4] | |

| HCT116 (PTEN-deficient) | Colorectal Carcinoma | Reduces survival | PTEN status affects sensitivity | [4] |

| HCT116 (PTEN wild-type) | Colorectal Carcinoma | Ineffective | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of KU-0058948 on cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of KU-0058948 in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 72 hours (or a desired time course) at 37°C.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.

Caption: Workflow for a cell viability assay.

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol outlines the detection of apoptosis by flow cytometry.[5][6]

Materials:

-

Cells treated with KU-0058948 and control cells

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI)

-

1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed and treat cells with the desired concentration of KU-0058948 (e.g., 1 µM) for the appropriate time (e.g., 24-48 hours). Include a vehicle-treated control group.

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution.[3][7]

Materials:

-

Cells treated with KU-0058948 and control cells

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometry tubes

-

Centrifuge

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample.

-

Washing: Wash cells once with cold PBS and centrifuge.

-

Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or store at -20°C.

-

Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

-

Incubation: Incubate the cells at room temperature for 30 minutes in the dark.

-

Analysis: Transfer the stained cells to flow cytometry tubes and analyze on a flow cytometer. The DNA content will allow for the quantification of cells in G1, S, and G2/M phases.

Protocol 4: Immunofluorescence Staining for RAD51 Foci Formation

This protocol is for visualizing RAD51 foci, a marker of homologous recombination.[7][8][9]

Materials:

-

Cells grown on coverslips

-

This compound

-

DNA damaging agent (e.g., ionizing radiation or mitomycin C)

-

Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

-

Permeabilization Solution (e.g., 0.5% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)

-

Primary Antibody (anti-RAD51)

-

Fluorescently labeled Secondary Antibody

-

Nuclear Counterstain (e.g., DAPI)

-

Mounting Medium

Procedure:

-

Cell Treatment: Treat cells with KU-0058948 for a specified time before and/or after inducing DNA damage.

-

Fixation: After treatment, wash the cells with PBS and fix with 4% Paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with 0.5% Triton X-100 for 10 minutes.

-

Blocking: Wash with PBS and block with Blocking Buffer for 1 hour.

-

Primary Antibody Incubation: Incubate with anti-RAD51 primary antibody (diluted in Blocking Buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Wash with PBS, counterstain with DAPI, and mount the coverslips onto microscope slides.

-

Imaging: Acquire images using a fluorescence microscope and quantify the number of RAD51 foci per nucleus.

Caption: Workflow for RAD51 foci formation assay.

Protocol 5: Western Blot for Phosphorylated ATM and CHK1

This protocol describes the detection of activated DDR kinases.[10]

Materials:

-

Cells treated with KU-0058948 and control cells

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-p-ATM, anti-p-CHK1, anti-total ATM, anti-total CHK1, and a loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate and imaging system

Procedure:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with Lysis Buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts, run on an SDS-PAGE gel, and transfer to a PVDF membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize bands using an ECL substrate and an imaging system.

-

Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

This compound is a valuable research tool for investigating the DNA damage response and holds therapeutic promise, particularly for cancers with defects in homologous recombination. Its ability to induce synthetic lethality highlights the intricate network of DNA repair pathways and provides a clear rationale for its selective cytotoxicity. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this potent PARP1 inhibitor. Further investigation into its synergistic potential with other DDR inhibitors and conventional chemotherapeutics will continue to be a promising area of cancer research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. vet.cornell.edu [vet.cornell.edu]

- 4. caymanchem.com [caymanchem.com]

- 5. Targeting the DNA repair defect in BRCA mutant cells as a therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

The Role of KU-0058948 Hydrochloride in Synthetic Lethality: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of KU-0058948 hydrochloride, a potent and specific inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1). Central to its mechanism of action is the concept of synthetic lethality, a promising therapeutic strategy in oncology. This document will elucidate the molecular pathways underlying this process, present quantitative data on the efficacy of this compound, and provide detailed experimental protocols for its investigation. The information herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively study and utilize this compound in the context of cancers with specific DNA repair deficiencies.

Introduction to this compound and Synthetic Lethality

This compound is a small molecule inhibitor that demonstrates high potency and specificity for PARP1, an enzyme crucial for the repair of DNA single-strand breaks (SSBs).[1][2] The therapeutic potential of this compound is particularly pronounced in cancers harboring mutations in genes essential for homologous recombination (HR), such as BRCA1 and BRCA2.[3][4] This selective targeting is based on the principle of synthetic lethality, where the simultaneous loss of two distinct gene functions leads to cell death, while the loss of either one alone is viable.[5][6]

In the context of PARP inhibition, cancer cells with deficient HR pathways, such as those with BRCA mutations, become exquisitely dependent on PARP1-mediated SSB repair. Inhibition of PARP1 by this compound leads to an accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs).[7] In healthy cells with functional HR, these DSBs are efficiently repaired. However, in BRCA-deficient cancer cells, the inability to repair these DSBs results in genomic instability, cell cycle arrest, and ultimately, apoptosis.[4] This targeted approach allows for the selective killing of cancer cells while sparing normal, healthy cells.

Quantitative Data

The efficacy of this compound has been quantified in various preclinical studies. A key measure of its potency is the half-maximal inhibitory concentration (IC50) against its target enzyme and its effect on cell survival (Surviving Fraction 50, SF50) in different cell lines.

| Compound | Target | IC50 (nM) | Cell Line | Genotype | SF50 (nM) | Reference |

| This compound | PARP1 | 3.4 | CAPAN-1 | BRCA2 deficient | 2.6 | [8] |

| Mouse ES cells | BRCA2 wild-type | ~15,000 | [8] | |||

| MCF7 | BRCA wild-type | ~1,300 | [8] | |||

| KU0051529 (less active analog) | PARP1 | 730 | - | - | - | [8] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Synthetic Lethality

The synthetic lethal interaction between PARP inhibition and HR deficiency can be visualized as a cascade of molecular events.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kumc.edu [kumc.edu]

- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 4. Targeting the DNA repair defect in BRCA mutant cells as a therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Targeting the DNA damage response in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Flow cytometry with PI staining | Abcam [abcam.com]

- 8. tandfonline.com [tandfonline.com]

KU-0058948 Hydrochloride: A Technical Guide for the Investigation of BRCA Mutant Cells

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of KU-0058948 hydrochloride, a potent PARP1 inhibitor, for studying BRCA mutant cells. This document outlines its mechanism of action, presents available quantitative data on its efficacy, provides detailed experimental protocols for key assays, and includes visualizations of the relevant biological pathways and experimental workflows.

Core Concept: The Principle of Synthetic Lethality

The efficacy of this compound in cancer cells with BRCA1 or BRCA2 mutations is rooted in the principle of synthetic lethality . This occurs when the loss of two genes or pathways is lethal to a cell, while the loss of either one alone is not. In the context of BRCA-mutant cancers, these cells have a deficient homologous recombination (HR) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[1] While this deficiency is a hallmark of these cancers, the cells can still survive by relying on alternative DNA repair pathways, such as base excision repair (BER), which is mediated by Poly(ADP-ribose) polymerase (PARP) enzymes.

This compound inhibits PARP1, a key enzyme in the BER pathway responsible for repairing single-strand breaks (SSBs).[1] Inhibition of PARP1 leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic DSBs. In normal cells with functional HR, these DSBs can be efficiently repaired. However, in BRCA-mutant cells with a compromised HR pathway, these DSBs cannot be repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[2]

Data Presentation: Efficacy of this compound

KU-0058948 is a highly potent inhibitor of PARP1. The available data demonstrates its significant and selective cytotoxicity against cancer cells with BRCA mutations.

| Compound | Cell Line | Genotype | IC50 (nM) | Assay Type |

| KU-0058948 | CAPAN-1 | BRCA2 (6174delT) | 3.4 | Cell Survival Assay |

| KU-0058948 | Mouse ES Cells | Brca2 deficient | ~12 | Clonogenic Survival |

| KU-0058948 | Mouse ES Cells | Brca2 wild-type | ~15,000 | Clonogenic Survival |

| KU-0051529 (less active analog) | CAPAN-1 | BRCA2 (6174delT) | 730 | Cell Survival Assay |

| NU1025 (less potent PARPi) | CAPAN-1 | BRCA2 (6174delT) | >10,000 | Cell Survival Assay |

Table 1: Comparative IC50 values of KU-0058948 and other PARP inhibitors in BRCA mutant and wild-type cells. Data compiled from multiple sources.[3][4]

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway of KU-0058948 in BRCA Mutant Cells

The following diagram illustrates the mechanism of synthetic lethality induced by KU-0058948 in BRCA-deficient cancer cells.

Caption: Synthetic lethality of KU-0058948 in BRCA mutant cells.

Experimental Workflow: Clonogenic Survival Assay

This diagram outlines the key steps in performing a clonogenic survival assay to assess the long-term effects of KU-0058948 on cell viability.

Caption: Workflow for a clonogenic survival assay.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of KU-0058948 in BRCA mutant and wild-type cell lines.

Materials:

-

BRCA mutant and wild-type cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

-

Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of KU-0058948 in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted drug solutions. Include a vehicle control (DMSO at the same concentration as the highest drug dose).

-

Incubate for 72 hours at 37°C.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

-

Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

-

Clonogenic Survival Assay

This assay assesses the long-term reproductive capacity of cells after treatment with KU-0058948.

Materials:

-

BRCA mutant and wild-type cancer cell lines

-

Complete cell culture medium

-

6-well plates

-

This compound (dissolved in DMSO)

-

Methanol

-

0.5% Crystal Violet solution

Procedure:

-

Cell Seeding:

-

Determine the appropriate number of cells to seed for each cell line to obtain 50-150 colonies in the control wells. This requires optimization.

-

Seed the cells in 6-well plates and allow them to attach overnight.

-

-

Drug Treatment:

-

Treat the cells with a range of concentrations of KU-0058948 for 24 hours.

-

-

Colony Formation:

-

After 24 hours, replace the drug-containing medium with fresh complete medium.

-

Incubate the plates for 10-14 days, allowing colonies to form.

-

-

Fixation and Staining:

-

Aspirate the medium and wash the wells with PBS.

-

Fix the colonies with ice-cold methanol for 15 minutes.

-

Stain the colonies with 0.5% crystal violet solution for 20 minutes.

-

-

Colony Counting and Analysis:

-

Wash the plates with water and allow them to air dry.

-

Count the number of colonies containing at least 50 cells.

-

Calculate the plating efficiency and surviving fraction for each treatment group to generate a survival curve.

-

PARP Activity Assay (ELISA-based)

This assay quantifies the in-cell inhibition of PARP activity by KU-0058948.

Materials:

-

BRCA mutant and wild-type cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

This compound

-

DNA damaging agent (e.g., H₂O₂)

-

Cell lysis buffer

-

BCA Protein Assay Kit

-

Commercial PAR ELISA Kit

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate to achieve 80-90% confluency on the day of the assay.

-

Pre-treat cells with various concentrations of KU-0058948 for 1-2 hours.

-

-

Induction of DNA Damage:

-

Induce DNA damage by adding a DNA-damaging agent (e.g., 20 µM H₂O₂) for 10-15 minutes to stimulate PARP activity.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of each lysate using a BCA assay and normalize all samples.

-

-

PAR ELISA:

-

Follow the manufacturer's protocol for the PAR ELISA kit. This typically involves adding the cell lysates to an antibody-coated plate, followed by incubation with detection antibodies and a substrate.

-

-

Data Analysis:

-

Measure the signal (e.g., absorbance or fluorescence) and calculate the percentage of PARP inhibition relative to the control treated only with the DNA damaging agent.

-

This technical guide provides a foundational framework for researchers utilizing this compound to investigate BRCA mutant cells. The provided data, protocols, and visualizations are intended to facilitate the design and execution of robust and informative experiments in the field of cancer research and drug development.

References

- 1. Use of poly ADP-ribose polymerase [PARP] inhibitors in cancer cells bearing DDR defects: the rationale for their inclusion in the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNA Damage Signalling and Repair Inhibitors: The Long-Sought-After Achilles’ Heel of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

Apoptosis Induction by KU-0058948 Hydrochloride in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KU-0058948 hydrochloride is a potent and specific inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1), a key enzyme in the base excision repair (BER) pathway of DNA single-strand breaks. In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP-1 by KU-0058948 leads to the accumulation of cytotoxic double-strand breaks during DNA replication. This synthetic lethality triggers cell cycle arrest and ultimately induces apoptosis. This technical guide provides an in-depth overview of the mechanism of action of this compound, with a focus on its apoptosis-inducing capabilities in cancer cells, particularly in myeloid leukemia. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and drug development efforts in this area.

Core Mechanism of Action

This compound is a highly specific and potent inhibitor of PARP-1, with an IC50 of 3.4 nM[1]. Its primary mechanism of inducing apoptosis in cancer cells is rooted in the concept of synthetic lethality. Many cancers, particularly myeloid leukemias, exhibit defects in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair[2][3].

In normal cells, single-strand breaks (SSBs) in DNA are primarily repaired by the PARP-1-mediated base excision repair (BER) pathway. If these SSBs are not repaired, they can be converted into more lethal DSBs during DNA replication. These DSBs are then typically repaired by the high-fidelity HR pathway.

However, in cancer cells with a compromised HR pathway, the inhibition of PARP-1 by KU-0058948 creates a critical dependency on the now-impaired BER pathway. The unrepaired SSBs accumulate and are converted to DSBs, which the HR-deficient cells cannot efficiently repair. This accumulation of catastrophic DNA damage leads to cell cycle arrest, primarily in the S and G2/M phases, and ultimately triggers the apoptotic cascade[1].

dot

Quantitative Data on Apoptosis Induction

The efficacy of this compound in inducing apoptosis has been demonstrated in various myeloid leukemia cell lines and primary patient samples. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line/Condition | Reference |

| PARP-1 IC50 | 3.4 nM | Biochemical Assay | [1] |

Table 2: Apoptosis in Myeloid Leukemia Cells Treated with KU-0058948 and in Combination with MS-275

| Cell Line | Treatment | Apoptotic Index (% of Sub-G1 Population) | Reference |

| Primary AML Cells (Patient #2) | KU-0058948 (variable conc.) | Dose-dependent increase | [1] |

| KU-0058948 + 50 nM MS-275 + 200 nM 5-aza-2'-dCR | Potentiated apoptosis | [1] | |

| P39 | 1 µM KU-0058948 + 100 nM MS-275 | Significant increase in apoptotic cells | [1] |

Table 3: Cell Survival of Primary AML Cells Treated with KU-0058948 and Combinations

| Treatment Condition | Cell Survival | Reference |

| KU-0058948 alone | Dose-dependent decrease | [1] |

| KU-0058948 + MS-275 | Synergistic decrease | [1] |

| KU-0058948 + MS-275 + 5-aza-2'-dCR | Further potentiation of cell death | [1] |

Signaling Pathways in KU-0058948-Induced Apoptosis

The accumulation of DNA damage following PARP-1 inhibition by KU-0058948 in HR-deficient cells activates downstream signaling pathways that converge on the execution of apoptosis. This process involves the activation of effector caspases, such as caspase-3, which then cleave key cellular substrates, including PARP-1 itself, leading to the characteristic biochemical and morphological changes of apoptosis. The histone deacetylase inhibitor (HDACi) MS-275 has been shown to synergistically enhance the apoptotic effects of KU-0058948, potentially by further compromising DNA repair processes.

dot

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the apoptotic effects of this compound.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Myeloid leukemia cell lines (e.g., P39, Mutz-3) or primary AML cells

-

RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium.

-

Drug Treatment: Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 120 hours (5 days) at 37°C in a 5% CO2 humidified incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

dot

Apoptosis Analysis (Flow Cytometry with Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (PS) and membrane integrity.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells after treatment with this compound for the desired time.

-

Washing: Wash cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

dot

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample, such as cleaved PARP-1 and activated caspase-3, which are hallmarks of apoptosis.

Materials:

-

Treated and untreated cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved PARP-1, anti-activated caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: Lyse cells in RIPA buffer on ice.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Separate proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane and add ECL substrate.

-

Imaging: Visualize protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound is a potent inducer of apoptosis in cancer cells with deficient homologous recombination repair, particularly in myeloid leukemias. Its mechanism of action, based on synthetic lethality through PARP-1 inhibition, provides a targeted therapeutic strategy. The synergistic enhancement of its apoptotic effects by the HDAC inhibitor MS-275 suggests promising avenues for combination therapies. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of KU-0058948 and similar targeted agents in oncology.

References

In-Depth Technical Guide: KU-0058948 Hydrochloride for Acute Myeloid Leukemia (AML) Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) remains a challenging malignancy with a pressing need for novel therapeutic strategies. One promising avenue of research involves targeting the DNA damage response (DDR) pathways, which are often dysregulated in cancer cells. KU-0058948 hydrochloride, a potent and specific inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), has emerged as a significant tool in the preclinical investigation of AML. This technical guide provides a comprehensive overview of KU-0058948, its mechanism of action, and its application in AML research, with a focus on exploiting the concept of synthetic lethality in cancer cells with deficient homologous recombination (HR) DNA repair pathways. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of the underlying molecular pathways to facilitate further research and drug development in this area.

Introduction to this compound

This compound is a small molecule inhibitor that demonstrates high specificity and potency against PARP1, an enzyme crucial for the repair of single-strand DNA breaks (SSBs).[1][2][3] By inhibiting PARP1, KU-0058948 disrupts the base excision repair (BER) pathway. In cancer cells that harbor defects in the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs)—a state often referred to as "BRCAness"—the inhibition of PARP1 leads to the accumulation of cytotoxic DSBs during DNA replication.[4] This selective killing of cancer cells through the simultaneous loss of two key DNA repair pathways is known as synthetic lethality.[5]

AML cells frequently exhibit genomic instability and may possess underlying defects in DNA repair mechanisms, making them potential candidates for PARP inhibitor-based therapies.[6][7] Research has shown that KU-0058948 induces cell cycle arrest and apoptosis in primary myeloid leukemic cells and various AML cell lines, highlighting its therapeutic potential.[2][3]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of KU-0058948 in susceptible AML cells is the induction of synthetic lethality. Here's a step-by-step breakdown of the signaling pathway:

-

PARP1 Inhibition: KU-0058948 binds to the catalytic domain of PARP1, preventing it from synthesizing poly(ADP-ribose) (PAR) chains in response to SSBs.[8]

-

SSB Accumulation: Unrepaired SSBs stall and collapse replication forks during the S phase of the cell cycle, leading to the formation of more toxic DSBs.[5]

-

Defective HR Repair: In AML cells with a compromised HR pathway (e.g., due to mutations in BRCA1/2, ATM, or other key HR proteins), these DSBs cannot be efficiently repaired.[7][9]

-

Cell Cycle Arrest and Apoptosis: The accumulation of unrepaired DSBs triggers a robust DNA damage response, leading to cell cycle arrest, primarily at the G2/M phase, and subsequent activation of the apoptotic cascade.[6][10]

Key proteins involved in this pathway include:

-

γH2AX: A phosphorylated form of the histone variant H2AX, which serves as a sensitive marker for DNA DSBs. Increased γH2AX foci formation is a hallmark of PARP inhibitor efficacy.[11][12]

-

RAD51: A crucial protein for HR-mediated DNA repair. In HR-deficient cells, RAD51 foci formation at sites of DNA damage is impaired.[13]

-

ATM (Ataxia-Telangiectasia Mutated) and CHK1 (Checkpoint Kinase 1): Key kinases in the DDR signaling cascade that are activated in response to DSBs and contribute to cell cycle arrest.[9][11]

Quantitative Data Summary

The efficacy of KU-0058948, both as a single agent and in combination, has been quantified in various preclinical studies. The following tables summarize key findings.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Reference |

|---|---|---|

| PARP1 IC50 | 3.4 nM | [2][3] |

| AML Cell Line Sensitivity | Induces apoptosis and cell cycle arrest in sensitive AML cell lines and primary patient samples. |[6][9] |

Table 2: Synergistic Effects of KU-0058948 with MS-275 in AML

| Cell Type | Treatment | Apoptosis (% of cells) | Reference |

|---|---|---|---|

| Primary AML Patient Cells | KU-0058948 alone | Dose-dependent increase | [6] |

| KU-0058948 + 50 nM MS-275 | Significant potentiation of apoptosis compared to KU-0058948 alone | [6] | |

| P39 (AML cell line) | 1 µM KU-0058948 | Increased apoptosis | [6] |

| 1 µM KU-0058948 + 100 nM MS-275 | Substantially increased number of apoptotic cells | [6] |

| Mutz-3 (AML cell line) | KU-0058948 + MS-275 | Significant potentiation of cytotoxicity |[6] |

Note: Specific percentage values for apoptosis and cell cycle distribution are often presented graphically in the source literature and may vary between experiments and cell lines.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of KU-0058948 in AML research.

Apoptosis Assay using Annexin V and Propidium Iodide

This protocol is for the detection of apoptosis by flow cytometry.

Materials:

-

AML cell lines or primary patient cells

-

This compound

-

MS-275 (optional, for combination studies)

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

1X Annexin V Binding Buffer

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed AML cells at a density of 0.5 x 10^6 to 1 x 10^6 cells/mL in appropriate culture medium.

-

Treat cells with desired concentrations of KU-0058948 and/or MS-275 for the indicated time (e.g., 24, 48, or 72 hours). Include a vehicle-treated control.

-

-

Cell Harvesting and Washing:

-

Harvest cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of Annexin V-FITC and gently vortex.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 5 µL of PI solution.

-

Add 400 µL of 1X Annexin V Binding Buffer to each sample.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Annexin V-positive, PI-negative cells are considered early apoptotic.

-

Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

-

Cell Cycle Analysis using Propidium Iodide

This protocol details the analysis of cell cycle distribution by flow cytometry.

Materials:

-

AML cells

-

This compound

-

Cold 70% ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

PBS

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

As described in the apoptosis assay protocol.

-

-

Cell Harvesting and Fixation:

-

Harvest cells and wash once with PBS.

-

Resuspend the cell pellet in 1 mL of cold PBS.

-

While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 800 x g for 5 minutes.

-

Discard the ethanol and wash the pellet with PBS.

-

Resuspend the pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Use appropriate software to deconvolute the DNA content histogram and determine the percentage of cells in G1, S, and G2/M phases.[10]

-

Immunofluorescence for γH2AX Foci

This protocol describes the visualization of DNA double-strand breaks.

Materials:

-

AML cells cultured on coverslips

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

0.25% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-γH2AX

-

Fluorescently-labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells on coverslips in a multi-well plate and allow them to adhere.

-

Treat with KU-0058948 as required.

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize with 0.25% Triton X-100 for 10 minutes.

-

Wash three times with PBS.

-

-

Blocking and Antibody Incubation:

-

Block with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary anti-γH2AX antibody overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Mounting and Imaging:

-

Counterstain with DAPI for 5 minutes.

-

Mount the coverslips on microscope slides using antifade medium.

-

Image the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.

-

Preclinical In Vivo Models